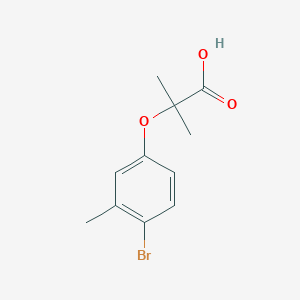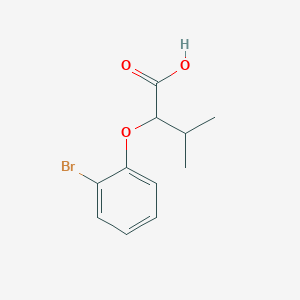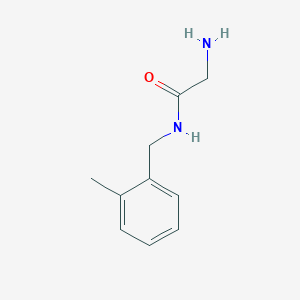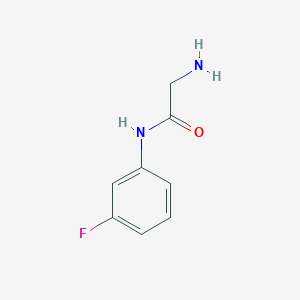![molecular formula C11H16N2OS B3308490 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide CAS No. 938320-39-9](/img/structure/B3308490.png)
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide
Overview
Description
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide , also known by its chemical formula C11H16N2OS , is a compound with intriguing properties. Its molecular weight is approximately 224.32 g/mol . The compound’s structure combines an aromatic benzene ring with a carbothioamide functional group, and the presence of the dimethylaminoethoxy moiety adds further complexity.
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer and Antioxidant Effects
- A study by Mohamed et al. (2022) focused on benzene sulfonamide derivatives, including 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide, for their potential as anticancer agents. They found that these compounds, particularly the derivatives 4c and 4e, demonstrated potent anticancer effects against MCF-7 breast carcinoma cell lines, although they exhibited lower antioxidant activities. These findings were supported by molecular docking studies analyzing the binding energy between the compounds and human breast cancer cells (Mohamed et al., 2022).
Molecular Structure and Interactions
- Research by Ali et al. (2010) explored the molecular structure of similar compounds, specifically 4-Methoxybenzenecarbothioamide. Their study detailed the orientation of methoxy groups and the interactions forming dimers via hydrogen bonds, which is essential in understanding the structural basis of their biological activities (Ali et al., 2010).
Synthesis Methodology
- Liu Shuang-xi (2012) described a synthesis method for 4-(2-dimethylamino)-ethoxy benzylamine, a related compound. This method involves chloridation, etherification, oximation, and hydrogenation, providing a pathway for industrial-scale production due to its efficiency and cost-effectiveness (Liu Shuang-xi, 2012).
In Vitro Anti-Neoplastic Activity
- Babahan et al. (2014) synthesized novel compounds, including derivatives of 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide, and evaluated their in vitro anti-neoplastic activity against human leukemia cells. Their research provided insights into the potential therapeutic uses of these compounds in treating cancer (Babahan et al., 2014).
Antifungal Applications
- In a study by Illicachi et al. (2017), novel derivatives of 4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide were synthesized and tested for their antifungal properties. This research highlighted the potential of these compounds in treating fungal infections, with specific reference to their activities against various fungal species (Illicachi et al., 2017).
Corrosion Inhibition
- A 2020 study by Boudjellal et al. focused on the use of a derivative, (E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-2,3-dihydro-1H-pyrazole-1-carbothioamide, as a corrosion inhibitor. This compound showed significant adsorption on steel surfaces, highlighting its potential in industrial applications to protect against corrosion (Boudjellal et al., 2020).
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13(2)7-8-14-10-5-3-9(4-6-10)11(12)15/h3-6H,7-8H2,1-2H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWSEAQYTYTBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B3308449.png)
![3-[Bis(2-methoxyethyl)amino]propanoic acid](/img/structure/B3308464.png)

![3-[Butyl(ethyl)amino]propanoic acid](/img/structure/B3308472.png)





